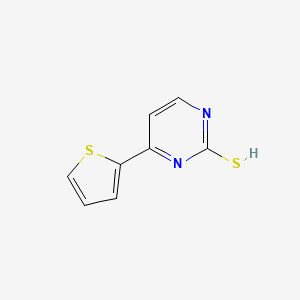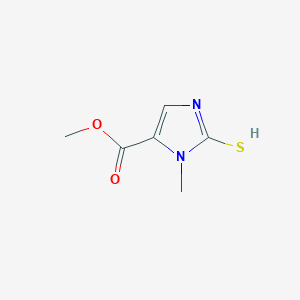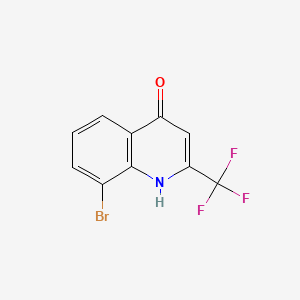
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a heterocyclic building block . Various derivatives of this compound have been prepared and tested for their antimicrobial actions .
Synthesis Analysis
The synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . The products then undergo intramolecular cyclization in nitrobenzene under reflux conditions to yield a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound has been characterized by spectral and elemental analyses . The structure of one of its derivatives was evidenced by X-ray crystallographic study .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives include multi-step reactions . These reactions involve the use of various fluoroalkylation reagents and reactions such as trifluoromethylation, difluoromethylation, and monofluoromethylation .Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 292.06 . The IUPAC name is 8-bromo-2-(trifluoromethyl)-4(1H)-quinolinone .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
- Analgesic Compound Synthesis : 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline serves as a building block for the synthesis of analgesic compounds. For instance, it has been utilized in the preparation of floctafenine , an anti-inflammatory and analgesic drug .
Transition Metal-Catalyzed Reactions
- Suzuki–Miyaura Cross-Coupling : This compound can participate in Suzuki–Miyaura reactions, which are widely used for carbon–carbon bond formation. The mild reaction conditions and functional group tolerance make it valuable in synthetic chemistry .
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives have been tested for their antimicrobial actions , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
Quinoline derivatives are often involved in Suzuki–Miyaura (SM) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDMDQACCBVSTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384902 |
Source


|
| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
587885-87-8, 59108-43-9 |
Source


|
| Record name | 8-Bromo-2-(trifluoromethyl)-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587885-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

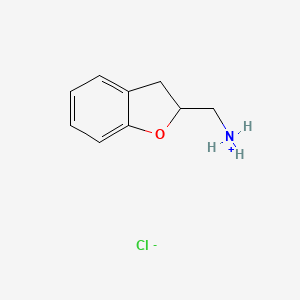
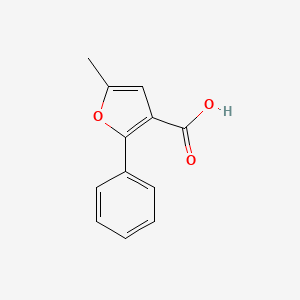
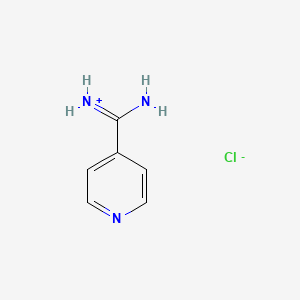
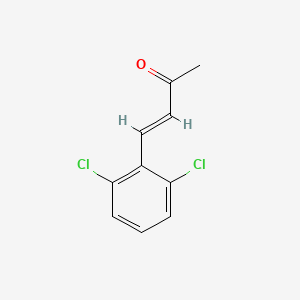

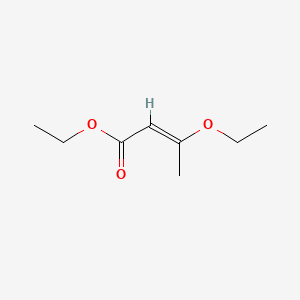
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B7722808.png)
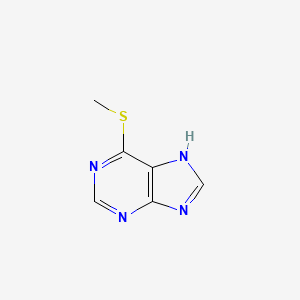
![N-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzene-1-carboximidamide](/img/structure/B7722827.png)
